![molecular formula C29H36ClNO3 B12680188 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide CAS No. 71752-27-7](/img/structure/B12680188.png)
4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide is an organic compound with a complex structure that includes a chloro-substituted naphthalene ring, a dodecyloxyphenyl group, and a carboxamide functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide typically involves multiple steps, including the formation of the naphthalene core, the introduction of the chloro and dodecyloxyphenyl groups, and the final carboxamide formation. One common method involves the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction, where chlorine gas or a chlorinating agent reacts with the naphthalene core.
Attachment of the Dodecyloxyphenyl Group: This step involves the formation of an ether linkage between the phenyl group and the dodecyl chain, typically through a Williamson ether synthesis.
Formation of the Carboxamide Group: The final step involves the reaction of the naphthalene derivative with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cellular membranes.
相似化合物的比较
Similar Compounds
4-Chloro-2-nitroaniline: A compound with similar chloro and aromatic features but different functional groups.
2-(4-Chlorophenyl)-4H-benzo[e][1,3]oxazin-4-one: Another compound with a chloro-substituted aromatic ring.
Uniqueness
4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
71752-27-7 |
|---|---|
分子式 |
C29H36ClNO3 |
分子量 |
482.1 g/mol |
IUPAC 名称 |
4-chloro-N-(2-dodecoxyphenyl)-1-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C29H36ClNO3/c1-2-3-4-5-6-7-8-9-10-15-20-34-27-19-14-13-18-26(27)31-29(33)24-21-25(30)22-16-11-12-17-23(22)28(24)32/h11-14,16-19,21,32H,2-10,15,20H2,1H3,(H,31,33) |
InChI 键 |
PULQNXRMNDYTKN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


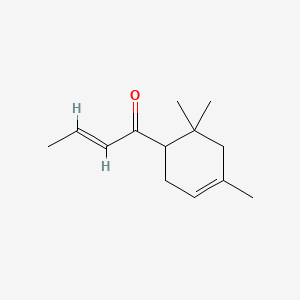
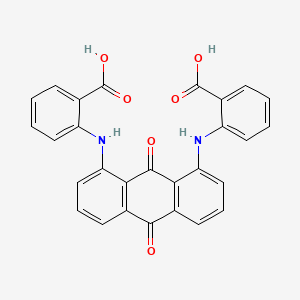


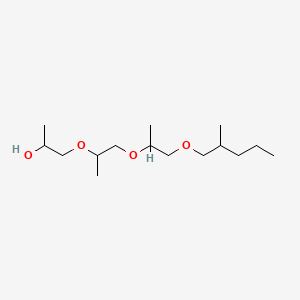
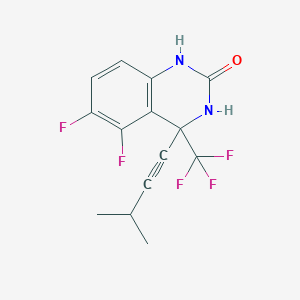
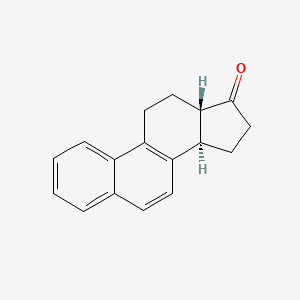

![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
![N-[1-Methyl-2-[3-(trifluoromethyl)phenyl]ethyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12680173.png)
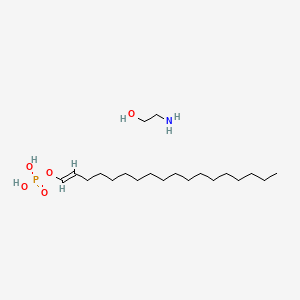
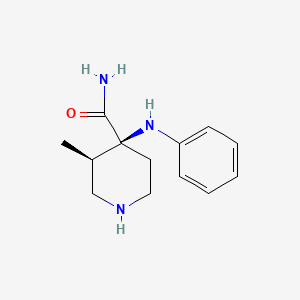
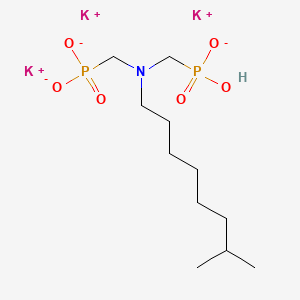
![(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride](/img/structure/B12680196.png)
